

solubility of (3-(Benzylthio)phenyl)boronic acid in organic solvents

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Compound of Interest

Compound Name: (3-(Benzylthio)phenyl)boronic acid

Cat. No.: B1527094

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An In-depth Technical Guide on the Solubility of **(3-(Benzylthio)phenyl)boronic Acid** in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Building Block

(3-(Benzylthio)phenyl)boronic acid is a bifunctional organic compound of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its structure, incorporating a boronic acid moiety, a thioether linkage, and two aromatic rings, presents a unique and nuanced solubility profile that is critical to its reactivity, purification, and formulation. The effective application of this reagent in drug discovery and materials science hinges on a thorough understanding of its behavior in various organic media.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility of **(3-(Benzylthio)phenyl)boronic acid**. In the absence of extensive, publicly available solubility data for this specific molecule, this document serves as both a theoretical guide and a practical manual. It outlines the fundamental physicochemical principles governing its solubility, provides a robust experimental protocol for its determination, and offers expert insights into interpreting the results. By following the methodologies presented, researchers can systematically characterize the solubility of this compound, enabling optimized reaction conditions, more efficient purification processes, and informed formulation strategies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For **(3-(Benzylthio)phenyl)boronic acid**, several key features dictate its solubility profile.

- **Boronic Acid Group (-B(OH)₂):** This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This confers a degree of solubility in polar protic solvents like alcohols. The boronic acid moiety can also undergo dehydration to form boroxines (cyclic trimers), which are less polar and can influence solubility behavior, particularly at higher concentrations or upon heating.
- **Aromatic Rings (Phenyl and Benzyl):** The two phenyl rings are nonpolar and contribute to the compound's solubility in solvents that can engage in π - π stacking and van der Waals interactions. This suggests an affinity for aromatic solvents like toluene and nonpolar solvents.
- **Thioether Linkage (-S-):** The thioether group is a polarizable, weakly polar functional group. It can participate in dipole-dipole interactions and may contribute to solubility in a range of solvents with intermediate polarity.

The molecule thus possesses a dual nature: polar regions conducive to interaction with polar solvents and significant nonpolar surface area favoring nonpolar solvents. This amphiphilic character suggests that optimal solubility will likely be found in solvents that can effectively solvate both the polar and nonpolar portions of the molecule.

Predicted Physicochemical Parameters

While experimental data is sparse, computational models provide valuable estimates for key properties that guide solvent selection.

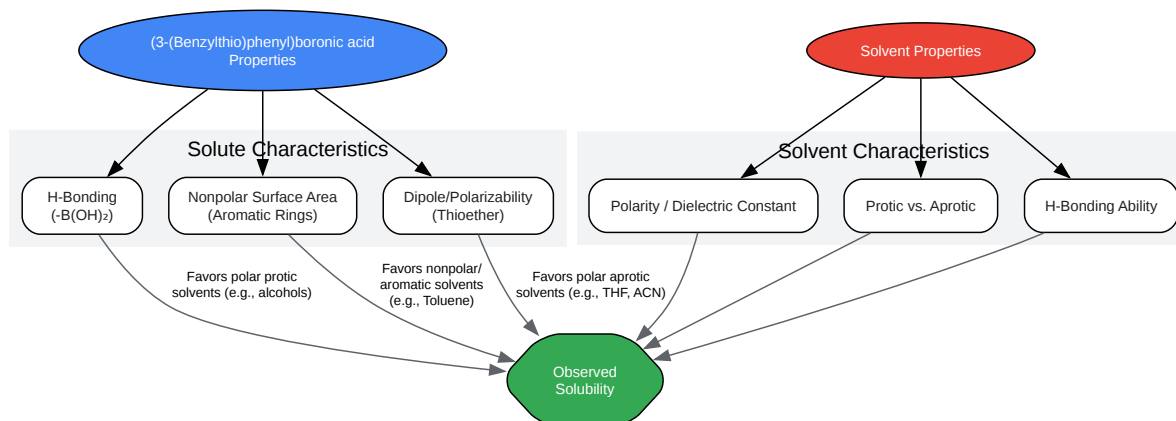
Property	Predicted Value/Range	Implication for Solubility
Molecular Weight	~242.12 g/mol	A moderate molecular weight, not expected to be a primary limiting factor for solubility in common solvents.
logP (Octanol-Water Partition Coefficient)	2.5 - 3.5	A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This strongly suggests poor water solubility but better solubility in organic solvents.
pKa	~8.5 - 9.5	The acidity of the boronic acid group. In the presence of a base, it can deprotonate to form a more polar boronate salt, which can dramatically increase solubility in polar solvents.
Hydrogen Bond Donors	2	The two hydroxyl groups on the boronic acid.
Hydrogen Bond Acceptors	2	The two oxygen atoms of the boronic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.



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